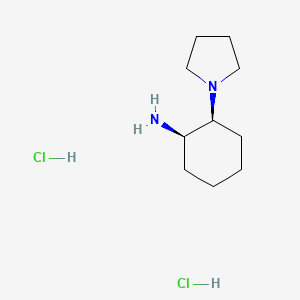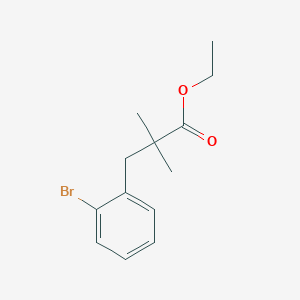
Sodium;methanedithioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Sodium;methanedithioate can be synthesized through the reaction of dithioformic acid with sodium hydroxide. The reaction typically involves the following steps:
Preparation of Dithioformic Acid: Dithioformic acid can be prepared by the reaction of carbon disulfide with hydrogen sulfide in the presence of a catalyst.
Neutralization Reaction: The dithioformic acid is then neutralized with sodium hydroxide to form the sodium salt.
The reaction conditions for the synthesis of dithioformic acid sodium salt generally involve controlled temperatures and the use of appropriate solvents to ensure the complete reaction and purity of the final product.
Industrial Production Methods
On an industrial scale, the production of dithioformic acid sodium salt may involve continuous processes with automated control systems to maintain optimal reaction conditions. The use of high-purity reactants and efficient separation techniques ensures the quality and yield of the product.
化学反応の分析
Types of Reactions
Sodium;methanedithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different sulfur-containing products.
Reduction: It can be reduced under specific conditions to yield simpler sulfur compounds.
Substitution: The sodium ion can be replaced by other cations in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reactions with other metal salts can lead to the formation of different dithioformate salts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfur oxides, while reduction can produce hydrogen sulfide and other sulfur compounds.
科学的研究の応用
Sodium;methanedithioate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases involving sulfur metabolism.
Industry: It is used in various industrial processes, including the production of specialty chemicals and materials.
作用機序
The mechanism by which dithioformic acid sodium salt exerts its effects involves its interaction with molecular targets and pathways. The compound can participate in redox reactions, influencing the oxidative state of other molecules. It may also interact with enzymes and proteins, affecting their function and activity.
類似化合物との比較
Similar Compounds
Thioformic Acid: Contains one sulfur atom and one oxygen atom bonded to a carbon atom.
Dithioacetic Acid: Similar structure but with an additional carbon atom.
Sodium Thioformate: Contains one sulfur atom and one oxygen atom bonded to a carbon atom, with a sodium ion.
Uniqueness
Sodium;methanedithioate is unique due to its specific arrangement of sulfur atoms and its ability to undergo a variety of chemical reactions. Its distinct properties make it valuable for specific applications in research and industry.
特性
CAS番号 |
69316-68-3 |
|---|---|
分子式 |
CH3NaS2 |
分子量 |
102.16 g/mol |
IUPAC名 |
sodium;hydride;methanedithioic acid |
InChI |
InChI=1S/CH2S2.Na.H/c2-1-3;;/h1H,(H,2,3);;/q;+1;-1 |
InChIキー |
FSNNUXOSPJGENI-UHFFFAOYSA-N |
正規SMILES |
[H-].C(=S)S.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxo-5-phenylpent-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B8405632.png)









